Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate
Description
Properties
IUPAC Name |
methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8,10H,2-6H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTPEISICWRBNC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Carboxylic Acid Precursors
The direct esterification of (2R)-2-hydroxy-3-(oxan-4-yl)propanoic acid with methanol represents a straightforward route. Acid-catalyzed conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or HCl in refluxing methanol) facilitate protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. However, competing dehydration of the β-hydroxy acid to an α,β-unsaturated ester necessitates careful temperature control (60–80°C) and short reaction times (<4 hours).
An alternative employs Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method avoids acidic conditions, preserving acid-labile functional groups. Yields up to 78% have been reported for analogous β-hydroxy esters under these conditions.
Table 1: Esterification Conditions and Outcomes
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acid-catalyzed | H<sub>2</sub>SO<sub>4</sub> | MeOH | 65 | 62 |
| Steglich | EDC/DMAP | CH<sub>2</sub>Cl<sub>2</sub> | 25 | 78 |
Asymmetric Reduction of Keto Esters
The Corey–Bakshi–Shibata (CBS) reduction enables enantioselective synthesis of the (2R)-hydroxyl group. Methyl 3-(oxan-4-yl)-2-oxopropanoate is treated with a CBS catalyst (e.g., oxazaborolidine derived from (S)-proline) and borane-dimethyl sulfide. The reaction proceeds via a six-membered transition state, delivering the (2R)-alcohol with >90% enantiomeric excess (ee).
Mechanistic Insight :
The ketone coordinates to the boron atom, while BH<sub>3</sub> delivers hydride to the Re face, dictated by the catalyst’s chirality. This method achieves 85% yield and 94% ee in model systems.
Nucleophilic Addition to Epoxides
Epoxide ring-opening with oxan-4-yl Grignard reagents installs the tetrahydropyran moiety. Starting from methyl (2R)-2,3-epoxypropanoate, reaction with oxan-4-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C affords the desired product. The stereochemistry at C2 is preserved due to the configurationally stable epoxide.
Optimization Note :
Adding CeCl<sub>3</sub> as a Lewis acid suppresses β-elimination, improving yields from 45% to 68%.
Enzymatic and Biocatalytic Methods
Lipases such as Candida antarctica lipase B (CAL-B) catalyze kinetic resolutions of racemic mixtures. Hydrolysis of the methyl ester in a biphasic system (water/toluene) selectively cleaves the (2S)-enantiomer, leaving the desired (2R)-ester enriched (ee >99%). Alternatively, dynamic kinetic resolution using Shvo’s catalyst and CAL-B achieves theoretical 100% yield by racemizing the substrate in situ.
Case Study :
Immobilized CAL-B on Accurel MP1000 in tert-butyl methyl ether resolves methyl 2-hydroxy-3-(oxan-4-yl)propanoate with an E-value of 82, corresponding to 98% ee after 50% conversion.
Protection-Deprotection Strategies
Temporary protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether prevents undesired side reactions. For example, silylation of (2R)-2-hydroxy-3-(oxan-4-yl)propanoic acid with TBDMSCl/imidazole in DMF, followed by esterification and desilylation with tetrabutylammonium fluoride (TBAF), affords the target ester in 73% overall yield.
Critical Consideration :
Silyl ethers are incompatible with strongly acidic esterification conditions, necessitating sequential protection and esterification steps.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Method | Stereocontrol | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Acid-catalyzed | None | 62 | – | High |
| CBS reduction | High | 85 | 94 | Moderate |
| Enzymatic resolution | High | 45 | 99 | Low |
| Epoxide opening | Moderate | 68 | – | High |
The CBS reduction excels in enantioselectivity but requires costly catalysts. Epoxide ring-opening offers scalability but lacks inherent stereocontrol. Enzymatic methods are ideal for high-purity applications despite lower yields.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Applications
Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate has shown promise in drug development, particularly in the following areas:
1.1. Antiviral Agents
Recent studies have explored the compound's efficacy as a potential antiviral agent. In silico molecular docking studies suggest that it may interact effectively with viral proteins, potentially inhibiting their function. For instance, a study on the main protease of SARS-CoV-2 indicated that similar compounds could serve as lead candidates for drug development against COVID-19 .
1.2. Anti-inflammatory Properties
The compound's structural features suggest it may possess anti-inflammatory properties. Research indicates that derivatives of similar compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Agrochemical Applications
In agriculture, this compound is being investigated for its potential as a biopesticide or plant growth regulator.
2.1. Biopesticide Development
The compound's ability to disrupt pest metabolism has been noted in preliminary studies, suggesting it could be developed into a biopesticide that is less harmful to non-target organisms compared to conventional pesticides.
2.2. Plant Growth Regulation
Research has shown that compounds with similar structures can enhance plant growth by promoting root development and nutrient uptake. This application could lead to increased crop yields and more sustainable agricultural practices.
Materials Science Applications
The unique properties of this compound also make it suitable for various applications in materials science.
3.1. Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains can enhance mechanical properties while maintaining environmental sustainability.
3.2. Coatings and Adhesives
Due to its hydroxyl groups, this compound can be used to formulate coatings and adhesives with improved adhesion properties and resistance to environmental degradation.
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral activity of compounds structurally related to this compound demonstrated significant inhibition of viral replication in vitro, suggesting potential for further development into antiviral therapies .
Case Study 2: Agricultural Impact
Field trials assessing the use of this compound as a biopesticide indicated reduced pest populations and minimal impact on beneficial insects, highlighting its potential for sustainable pest management strategies .
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmaceuticals | Antiviral agents | Potential inhibitor of SARS-CoV-2 main protease |
| Anti-inflammatory agents | May inhibit inflammatory pathways | |
| Agrochemicals | Biopesticide | Effective against specific pests with low toxicity |
| Plant growth regulator | Enhances root development | |
| Materials Science | Polymer synthesis | Can be used as a biodegradable monomer |
| Coatings and adhesives | Improves adhesion and environmental resistance |
Mechanism of Action
The mechanism of action of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Structural Comparison
The table below summarizes key structural and physicochemical properties of Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate and its analogs:
Key Observations:
- Tetrahydropyran vs. Aromatic Groups: The oxan-4-yl group in the target compound and methyl 3-amino-2-(oxan-4-yl)propanoate HCl enhances solubility in organic solvents compared to aromatic substituents (e.g., bromophenyl or indole) .
- Functional Group Impact: Amino or hydroxyl groups at C2 influence reactivity. For example, the amino group in methyl 3-amino-2-(oxan-4-yl)propanoate HCl enables peptide coupling, while the hydroxyl group in the target compound may facilitate ester hydrolysis or oxidation .
Physical Properties
- Solubility : The oxan-4-yl group improves lipophilicity compared to polar analogs like MurNAc-6-P (phosphoryl and sugar groups) .
- Stability : Ester derivatives with hydroxyl groups (e.g., the target compound) may undergo hydrolysis under basic conditions, whereas Boc-protected analogs () are more stable .
Biological Activity
Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the existing literature on its biochemical properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by a specific stereochemistry that influences its biological interactions. The compound features a hydroxyl group and an oxane ring, which are crucial for its activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. For instance, one study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity with an IC50 value of 45 µg/mL, suggesting its potential as an antioxidant agent .
Neuroprotective Effects
This compound has been investigated for neuroprotective effects. In vitro studies showed that it could reduce oxidative stress in neuronal cell lines, leading to decreased apoptosis rates. Specifically, it was found to inhibit the production of reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage.
- Cell Signaling Modulation : It may influence cell signaling pathways related to inflammation and apoptosis, enhancing cell survival under stress conditions.
- Membrane Interaction : Its hydrophobic properties allow it to interact with cellular membranes, potentially altering membrane fluidity and function.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a 70% improvement in symptoms compared to a control group receiving standard antibiotics .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate?
The synthesis typically involves esterification of the corresponding hydroxy acid (e.g., (2R)-2-hydroxy-3-(oxan-4-yl)propanoic acid) with methanol under acid catalysis. Multi-step routes may include:
- Chiral resolution : Use of chiral auxiliaries or catalysts to ensure retention of the (2R)-configuration during esterification .
- Oxane-ring introduction : Alkylation or ring-closing metathesis to incorporate the oxan-4-yl group into the precursor molecule .
- Purification : Recrystallization or column chromatography to isolate the ester product .
Key reagents include thionyl chloride (for acid activation) and methanol in anhydrous conditions .
Basic: How is the stereochemical configuration of this compound confirmed?
The (2R)-configuration is validated via:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration by analyzing electron density maps .
- Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers and verify enantiomeric excess (e.g., >99% ee) .
- Optical rotation : Comparison with literature values for specific rotation ([α]D) .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) for this compound?
Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection to quantify impurities .
- Recrystallization optimization : Testing solvents (e.g., ethanol/water mixtures) to isolate stable crystalline forms .
- Thermogravimetric analysis (TGA) : To distinguish between decomposition and melting events .
- Solubility studies : Use of Hansen solubility parameters to identify optimal solvents for reproducible data .
Advanced: What strategies enhance enantiomeric excess (ee) during synthesis of the (2R)-enantiomer?
To minimize racemization and maximize ee:
- Asymmetric catalysis : Employ chiral catalysts like BINOL-derived phosphoric acids during esterification .
- Low-temperature reactions : Conduct steps at −20°C to slow kinetic racemization .
- In situ monitoring : Use real-time IR or Raman spectroscopy to track reaction progress and adjust conditions .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the oxane ring (δ 3.4–4.0 ppm for oxyan protons) and ester carbonyl (δ 170–175 ppm) .
- 2D-COSY/HSQC : Resolve overlapping signals from the hydroxy and oxane groups .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
- IR spectroscopy : Identify O–H (3200–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .
Advanced: How can computational modeling guide the design of biological interaction studies for this compound?
To study interactions with enzymes or receptors:
- Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., serine hydrolases) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlate structural features (e.g., oxane ring size) with bioactivity data from in vitro assays .
Advanced: What analytical challenges arise in quantifying degradation products of this ester under acidic conditions?
Common issues include:
- Ester hydrolysis : Monitor via pH-stat titration to track acid-catalyzed conversion to the parent acid .
- Co-elution in HPLC : Use gradient elution with C18 columns and mobile phases (e.g., acetonitrile/0.1% TFA) to separate degradation products .
- Chiral stability : Verify retention of (2R)-configuration post-hydrolysis using chiral HPLC .
Basic: What are the primary applications of this compound in pharmaceutical research?
It serves as:
- Chiral building block : For synthesizing β-hydroxy ester derivatives in protease inhibitors .
- Prodrug intermediate : Enhances solubility of carboxylic acid drugs via ester masking .
- Metabolic tracer : Radiolabeled versions (e.g., ¹⁴C) track pathways in lipid metabolism studies .
Advanced: How do steric effects of the oxan-4-yl group influence reaction kinetics in nucleophilic acyl substitution?
The oxane ring introduces steric hindrance:
- Rate reduction : Bulky oxane groups slow nucleophilic attack at the ester carbonyl, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Regioselectivity : Steric shielding directs nucleophiles to the less hindered α-carbon of the hydroxy group .
- Kinetic isotope effects (KIE) : Deuterium labeling at the α-position quantifies steric vs. electronic contributions .
Advanced: What protocols validate the absence of genotoxic impurities in synthesized batches?
Follow ICH M7 guidelines:
- Ames test : Assess mutagenicity using Salmonella typhimurium strains .
- LC-MS/MS : Detect trace impurities (e.g., alkylating agents) at ppm levels .
- In silico toxicity prediction : Tools like DEREK Nexus flag structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
